molecular formula C15H15N3O2 B1621071 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904816-88-2

2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Cat. No. B1621071
M. Wt: 269.3 g/mol
InChI Key: VNPQTIIZUBEFAW-UHFFFAOYSA-N
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Description

“2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12N2 . It is a derivative of pyrrolidine and pyridine .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid and its derivatives have been explored in various chemical syntheses and reactivity studies. For instance, cyclic amines like pyrrolidine are involved in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015). This highlights the compound's potential role in synthesizing complex nitrogen-containing heterocycles.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The compound's pyridine and carboxylic acid functional groups make it a suitable ligand for coordination chemistry and the construction of metal-organic frameworks (MOFs). For example, pyridinecarboxylic acids can interact with metal salts to form coordination polymers with diverse structures and properties, depending on the reaction conditions and metal ions involved. Such coordination polymers and MOFs have potential applications in catalysis, gas storage, and separation technologies (Ghosh et al., 2004).

Crystal Engineering and Supramolecular Chemistry

In crystal engineering, the coexistence of competing hydrogen-bonding motifs in molecules possessing both carboxylic acid and pyridine functional groups has been observed, influencing the molecular and crystal structure. This demonstrates the compound's utility in designing materials with specific supramolecular architectures, which can have implications in the development of pharmaceuticals and advanced materials (Long et al., 2014).

Surface Chemistry

The adsorption of pyridinecarboxylic acids on surfaces like graphite has been studied, showing well-ordered adlayers that can be imaged by scanning tunneling microscopy. Such studies are crucial for understanding molecular interactions at interfaces and can have implications in nanotechnology and materials science (Duong et al., 2010).

properties

IUPAC Name

2-(2-pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20)11-5-3-9-17-14(11)18-10-4-7-13(18)12-6-1-2-8-16-12/h1-3,5-6,8-9,13H,4,7,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPQTIIZUBEFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378086
Record name 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

CAS RN

904816-88-2
Record name 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

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